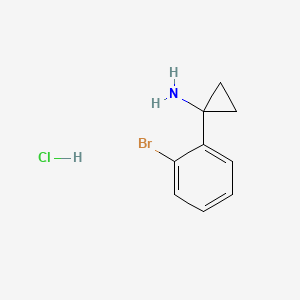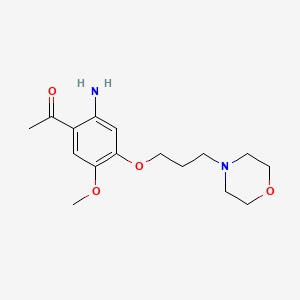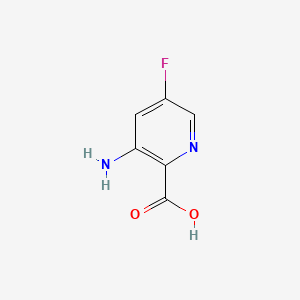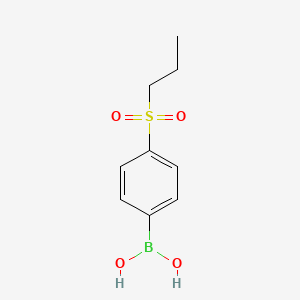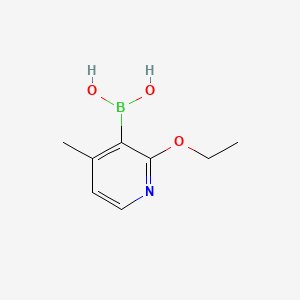
2,6-DI(TERT-BUTYL-1-D1)-4-METHYL-D3-PHENOL-3,5-D2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-DI(TERT-BUTYL-1-D1)-4-METHYL-D3-PHENOL-3,5-D2 is a synthetic organic compound known for its antioxidant properties. It is a derivative of phenol, where the hydrogen atoms in the phenol ring are substituted with tert-butyl and methyl groups. This compound is widely used in various industries due to its ability to inhibit oxidation processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-DI(TERT-BUTYL-1-D1)-4-METHYL-D3-PHENOL-3,5-D2 typically involves the alkylation of phenol with tert-butyl and methyl groups. The reaction is carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under controlled temperature conditions to ensure the selective substitution at the desired positions on the phenol ring.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. The process involves the continuous feeding of phenol and alkylating agents into the reactor, along with the acid catalyst. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials.
化学反应分析
Types of Reactions
2,6-DI(TERT-BUTYL-1-D1)-4-METHYL-D3-PHENOL-3,5-D2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form corresponding hydroquinones.
Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones and other reduced derivatives.
Substitution: Various substituted phenols depending on the reagents used.
科学研究应用
2,6-DI(TERT-BUTYL-1-D1)-4-METHYL-D3-PHENOL-3,5-D2 has numerous applications in scientific research:
Chemistry: Used as a stabilizer in polymers and resins to prevent oxidative degradation.
Biology: Investigated for its potential antioxidant properties in biological systems.
Medicine: Explored for its role in preventing oxidative stress-related diseases.
Industry: Utilized in the production of rubber, plastics, and other materials to enhance their durability and shelf life.
作用机制
The antioxidant effect of 2,6-DI(TERT-BUTYL-1-D1)-4-METHYL-D3-PHENOL-3,5-D2 is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The tert-butyl and methyl groups enhance the stability of the phenoxyl radical formed after hydrogen donation, making the compound an effective antioxidant.
相似化合物的比较
Similar Compounds
2,6-DI(TERT-BUTYL)-4-METHYLPHENOL: Similar structure but without deuterium substitution.
2,6-DI(TERT-BUTYL)-4-ETHYLPHENOL: Ethyl group instead of methyl group.
2,6-DI(TERT-BUTYL)-4-ISOPROPYLPHENOL: Isopropyl group instead of methyl group.
Uniqueness
2,6-DI(TERT-BUTYL-1-D1)-4-METHYL-D3-PHENOL-3,5-D2 is unique due to the presence of deuterium atoms, which can influence its chemical properties and reactivity. The deuterium substitution can lead to differences in reaction kinetics and stability compared to its non-deuterated counterparts.
属性
CAS 编号 |
1219805-62-5 |
|---|---|
分子式 |
C15H24O |
分子量 |
227.39 g/mol |
IUPAC 名称 |
3,5-dideuterio-2,6-bis(1-deuterio-2-methylpropan-2-yl)-4-(trideuteriomethyl)phenol |
InChI |
InChI=1S/C15H24O/c1-10-8-11(14(2,3)4)13(16)12(9-10)15(5,6)7/h8-9,16H,1-7H3/i1D3,2D,5D,8D,9D |
InChI 键 |
NLZUEZXRPGMBCV-HSBDXKGESA-N |
SMILES |
CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C |
手性 SMILES |
[2H]CC(C)(C)C1=C(C(=C(C(=C1O)C(C)(C)C[2H])[2H])C([2H])([2H])[2H])[2H] |
规范 SMILES |
CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


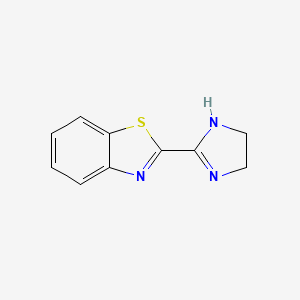
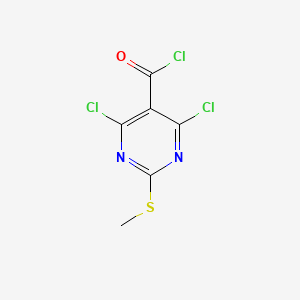
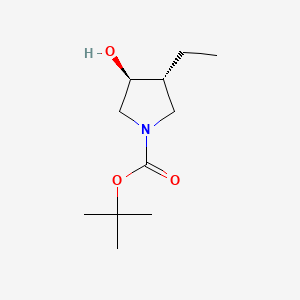
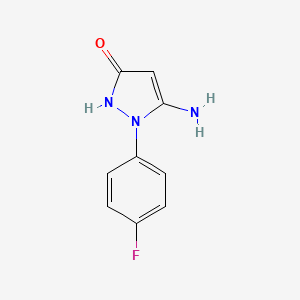
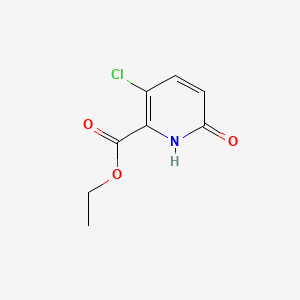
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2-amine](/img/structure/B578210.png)
